Isothiazole, tribromo-
Description
Historical Context and Evolution of Isothiazole (B42339) Research
While the isothiazole ring system is a cornerstone of modern medicinal and materials chemistry, its history is relatively recent compared to its benzofused analogue. The first derivative of a benzo[d]isothiazole, the artificial sweetener saccharin, was discovered by Fahlberg and Remsen in 1879. arkat-usa.org However, the parent isothiazole heterocycle was not successfully synthesized until 1956. medwinpublishers.comresearchgate.netresearchgate.net Early synthetic methods were often characterized by numerous tedious steps and low yields, sometimes well below 10%. google.comresearchgate.net
The initial discovery of the isothiazole ring's broad range of useful properties catalyzed rapid progress in its chemistry. medwinpublishers.com Researchers were driven to discover more efficient and direct synthetic pathways. google.com This evolution led from syntheses of purely historical significance, such as the oxidation and subsequent decarboxylation of 5-amino-1,2-benzoisothiazole, to modern methods like cycloaddition and condensation reactions using simpler, more accessible compounds. medwinpublishers.com This progress has made a wide variety of isothiazole derivatives accessible, paving the way for their extensive application. sci-hub.se
Table 1: Key Milestones in Isothiazole Research
| Year | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 1879 | Discovery of Saccharin | First synthesis of a benzo[d]isothiazole derivative, highlighting the potential of the core structure. | arkat-usa.org |
| 1956 | First Successful Synthesis of Isothiazole | Marked the beginning of dedicated research into the chemistry and properties of the isothiazole heterocycle. | medwinpublishers.comresearchgate.netresearchgate.net |
| Post-1956 | Development of Modern Synthetic Methods | Shift from low-yield, multi-step processes to more efficient methods like cycloaddition, enabling broader research and application. | medwinpublishers.comgoogle.com |
| Late 20th/Early 21st Century | Exploration of Polyhalogenated Isothiazoles | Use of halogenated isothiazoles as key intermediates in cross-coupling reactions to build complex molecules. | sci-hub.senih.gov |
Significance of the Isothiazole Heterocycle in Chemical Sciences
The isothiazole scaffold is a privileged structure in chemical sciences due to its unique electronic properties, aromatic stability, and versatile reactivity. The presence of both sulfur and nitrogen heteroatoms in a 1,2-relationship imparts a distinct chemical character that has been exploited across multiple disciplines. arkat-usa.orgresearchgate.net
Medicinal Chemistry : Isothiazole derivatives exhibit a remarkable breadth of biological activities. researchgate.net They have been investigated for their antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. researchgate.netontosight.ai The isothiazole ring is a key component in several pharmaceutical drugs, including the antipsychotic medication Ziprasidone. medwinpublishers.com Its derivatives have also shown potential in treating Alzheimer's disease and acting as serine protease inhibitors. medwinpublishers.comresearchgate.net
Agrochemicals : In agriculture, isothiazoles are crucial for crop protection. acs.org Derivatives serve as potent fungicides, pesticides, and plant growth regulators. acs.orgnih.govthieme-connect.com A notable example is Isotianil, a commercially available fungicide that contains the isothiazole ring. researchgate.net The ability to modify the isothiazole structure allows for the creation of pesticides with broad-spectrum effectiveness. acs.orgnih.gov
Materials Science : The unique electronic and optical properties of isothiazoles make them valuable in materials science. medwinpublishers.comkuey.net They have been incorporated into conductive polymers, organic light-emitting diodes (OLEDs), dyes, and corrosion inhibitors. researchgate.netnumberanalytics.com
Organic Synthesis : Isothiazoles are valuable intermediates and building blocks for creating more complex molecular structures. medwinpublishers.comsci-hub.se Their reactivity allows for diverse functionalization, making them a versatile tool for synthetic chemists.
Table 2: Applications of the Isothiazole Heterocycle
| Field | Application | Example(s) | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Antipsychotic, Antimicrobial, Anticancer, Anti-inflammatory | Ziprasidone, Penicillin/Cephalosporin analogues | medwinpublishers.comresearchgate.netresearchgate.net |
| Agrochemicals | Fungicides, Pesticides, Plant Growth Regulators | Isotianil, Brassilexin | researchgate.netacs.orgthieme-connect.comthieme-connect.com |
| Materials Science | Dyes, Corrosion Inhibitors, Conductive Polymers | - | medwinpublishers.comresearchgate.netnumberanalytics.com |
| Organic Synthesis | Synthetic Intermediates | Woodward's synthesis of colchicine | medwinpublishers.comresearchgate.net |
Distinctive Characteristics and Research Challenges of Polyhalogenated Isothiazoles
Polyhalogenated isothiazoles, such as tribromo-isothiazole, are particularly important as precursors in organic synthesis. The halogen atoms serve as reactive handles for functionalization, most notably through transition metal-catalyzed cross-coupling reactions. sci-hub.seresearchgate.net This provides a powerful strategy for constructing complex, multi-substituted isothiazoles from a common starting material. scribd.com
A distinctive characteristic of polyhalogenated azoles is the potential for site-selective reactivity. nih.gov In polyhalogenated isothiazoles, cross-coupling reactions have been shown to occur with a general order of reactivity: C5 > C3 > C4. nih.gov This selectivity is influenced by the inductive effects of the adjacent heteroatoms. nih.gov For instance, in the Suzuki-Miyaura coupling of 3,5-dichloroisothiazole-4-carbonitrile, arylation occurs selectively at the C5 position. nih.gov
However, the use of these compounds presents significant research challenges:
Synthesis : The synthesis of polyhalogenated heterocycles can be difficult, sometimes requiring harsh conditions or multi-step procedures. nih.govd-nb.info
Selectivity : Achieving chemo- and regioselectivity is a major hurdle when multiple identical halogen atoms are present. nih.govnih.gov Undesired side reactions, over-functionalization, and polymerization can occur, complicating the synthesis of specific target molecules. nih.gov
Accessibility : The lack of robust and general synthetic methods can thwart the preparation of specific isomers, creating a bottleneck in the development of new drugs and materials. d-nb.info
Overview of Research Trajectories for Tribromoisothiazole and its Derivatives
Research involving tribromo-isothiazole primarily focuses on its utility as a synthetic intermediate. While direct studies on tribromo-isothiazole itself are limited, significant insights can be drawn from research on its close analogs, such as 2,4,5-tribromothiazole (B1600981) and N-protected 3,4,5-tribromopyrazole. nih.govjst.go.jp The most plausible and synthetically relevant isomer is 3,4,5-tribromoisothiazole. vulcanchem.com
The main research trajectories are:
Site-Selective Functionalization : A major goal is to leverage the inherent reactivity differences of the bromine-substituted positions (C5, C3, and C4) to achieve sequential, site-selective cross-coupling reactions. nih.gov This allows for the controlled, stepwise introduction of different aryl or alkyl groups, creating a library of diverse molecular structures from a single tribrominated precursor. scribd.com The expected reactivity pattern, based on analogous systems, is that the C5-Br bond will react first, followed by C3-Br, and finally C4-Br. nih.gov
Development of Novel Derivatives : By applying various cross-coupling protocols (e.g., Suzuki, Stille, Buchwald-Hartwig), researchers can synthesize novel, highly substituted isothiazole derivatives. scribd.comjst.go.jp These new compounds are then evaluated for potential applications, particularly in medicinal chemistry and materials science, where the isothiazole core is known to be beneficial. nih.gov For example, 2,4,5-tribromothiazole has been used in Stille coupling reactions to synthesize complex bithiazole structures. jst.go.jp
Improving Synthetic Methodologies : There is an ongoing effort to develop milder, more efficient, and more sustainable methods for both the synthesis of tribromo-isothiazole and its subsequent functionalization. nih.gov This includes exploring new catalyst systems, reaction conditions, and one-pot procedures that avoid the isolation of intermediate products, thereby accelerating the synthesis of compound libraries for screening. scribd.com
In essence, tribromo-isothiazole is a key building block whose research trajectory is intrinsically linked to the advancement of synthetic methodology and the quest for novel, functional molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71091-87-7 |
|---|---|
Molecular Formula |
C3Br3NS |
Molecular Weight |
321.82 g/mol |
IUPAC Name |
3,4,5-tribromo-1,2-thiazole |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)7-8-3(1)6 |
InChI Key |
QNAJAFHGGNZLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Br)Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tribromoisothiazole and Its Analogues
Direct Halogenation Strategies for Isothiazole (B42339) Rings
Direct halogenation of the isothiazole nucleus is a primary method for introducing bromine atoms. The reactivity of the isothiazole ring, which is less electron-rich than analogues like thiophene, often necessitates specific conditions to achieve high yields and control the position of substitution (regioselectivity). lookchem.com
Regioselective Bromination Techniques
The synthesis of polybrominated isothiazoles, including tribromoisothiazole, can be achieved through sequential bromination. This process is analogous to the synthesis of 2,4,5-tribromothiazole (B1600981), which involves the exhaustive bromination of the parent heterocycle. researchgate.netacs.org The reaction typically requires aggressive conditions, such as heating with excess bromine in a suitable solvent like acetic acid.
The regioselectivity of bromination is influenced by the substituents already present on the isothiazole ring and the reaction conditions. For instance, the bromination of 3-(isothiazol-5-yl)-2H-chromen-2-ones with N-bromosuccinamide (NBS) results in the regioselective formation of the 4-bromo-isothiazole derivative. researchgate.net Similarly, direct bromination of 4-(4-ethylphenyl)thiazole with NBS or bromine can be used to introduce a bromine atom at the 2-position. vulcanchem.com For unsubstituted isothiazole, achieving the tribrominated state generally involves forcing conditions that lead to substitution at all available carbon positions (C3, C4, and C5).
The following table summarizes various methods for the bromination of isothiazole and thiazole (B1198619) rings, highlighting the conditions that influence regioselectivity.
| Starting Material | Brominating Agent | Solvent / Conditions | Product | Citation |
| Thiazole | Bromine (Br₂) | Chloroform (CHCl₃) | 2,5-Dibromothiazole | lookchem.com |
| 2-Aminothiazole | N-Bromosuccinimide (NBS) | Not specified | 2-Amino-5-bromothiazole | lookchem.com |
| 2,4-Dibromothiazole | Bromine (Br₂) | Acetic Acid, Reflux | 2,4,5-Tribromothiazole | researchgate.net |
| Benzo[d]isothiazol-3-amine | Bromine (Br₂) | Dichloromethane (DCM) | 5-Bromobenzo[d]isothiazol-3-amine | |
| 3-(Isothiazol-5-yl)-2H-chromen-2-one | N-Bromosuccinimide (NBS) | Not specified | 3-(4-Bromoisothiazol-5-yl)-2H-chromen-2-one | researchgate.net |
Oxidative Cyclization Pathways for Isothiazole Moiety Formation
Oxidative cyclization provides a powerful route to the isothiazole ring system, often allowing for the concurrent introduction of substituents. This method typically involves the formation of the S–N bond from an acyclic precursor, such as a substituted 3-aminopropenethione. thieme-connect.com
Various oxidizing agents can be employed, including hydrogen peroxide, iodine, and chromium trioxide. thieme-connect.comthieme-connect.com Notably, molecular bromine (Br₂) can serve as an efficient reagent for this transformation, facilitating both the cyclization and bromination in a single step. thieme-connect.com For example, N-substituted propanethioamides can be oxidized with bromine in ethyl acetate (B1210297) to yield brominated isothiazole derivatives. thieme-connect.com This approach is advantageous as it can sometimes be performed without a solvent, enhancing its environmental friendliness. The synthesis of fused isothiazoles, such as 3,6-dibromo-isothiazolo[4,5-b]pyridine, has been successfully achieved through the oxidative cyclization of a (p-methoxybenzyl)thio-picolinonitrile precursor with bromine. rsc.org
The table below presents examples of oxidative cyclization reactions for the formation of isothiazole rings.
| Precursor | Oxidizing Agent | Solvent / Conditions | Product Type | Citation |
| 3-Aminopropenethiones | Hydrogen Peroxide (H₂O₂) | Methanol (MeOH) | Substituted Isothiazoles | thieme-connect.com |
| 3-Aminopropenethiones | Iodine (I₂) | Diethyl ether (Et₂O) | Substituted Isothiazoles | thieme-connect.com |
| N-Substituted propanethioamides | Bromine (Br₂) | Ethyl Acetate | Brominated Isothiazoles | thieme-connect.com |
| 5-Bromo-2-mercaptobenzonitrile | Sodium Hypochlorite (NaOCl) | Aqueous Ammonia | 5-Bromobenzo[d]isothiazol-3-amine | |
| (p-Methoxybenzyl)thio-picolinonitrile | Bromine (Br₂) | Dichloromethane (DCM) | Dihalo-isothiazolo[4,5-b]pyridine | rsc.org |
Multi-Component Reactions (MCRs) in Bromoisothiazole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. wikipedia.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced reaction steps, and the rapid generation of molecular complexity. nih.gov
While MCRs for the direct synthesis of tribromoisothiazole are not extensively documented, the synthesis of substituted and brominated isothiazoles via MCRs has been reported, suggesting the feasibility of this approach. A notable example is a three-component reaction involving enaminoesters, sulfur, and bromodifluoroacetamides or related esters. organic-chemistry.orgnih.gov This reaction proceeds through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds to construct the isothiazole ring, directly incorporating a bromine-containing fragment. organic-chemistry.orgnih.gov The inherent flexibility of MCRs allows for the potential synthesis of tribromoisothiazole by employing starting materials that are already brominated.
Synthesis of Isothiazole Scaffolds Incorporating Tribrominated Aromatic Units
The synthesis of isothiazole derivatives bearing complex aromatic substituents is a significant area of research. While direct examples of isothiazoles attached to a tribrominated aromatic unit are sparse, the synthesis can be logically approached through established cross-coupling methodologies.
A feasible strategy involves the coupling of a pre-functionalized tribrominated aryl compound with a suitable isothiazole derivative. For instance, a tribromophenylboronic acid could be coupled with a halo-isothiazole (e.g., 4-bromo-isothiazole) under Suzuki coupling conditions. researchgate.net This approach allows for late-stage functionalization and modular assembly of the target molecule.
Alternatively, the synthesis of complex bithiazole systems provides a strong precedent. 4,5-Dibromo-2,2′-bithiazole can be synthesized via a Stille coupling reaction between 2,4,5-tribromothiazole and 2-(tributylstannyl)thiazole, demonstrating the utility of polybrominated heterocycles as building blocks for more complex structures. jst.go.jp This methodology suggests that tribromoisothiazole could similarly serve as a scaffold for introducing aryl or heteroaryl units through palladium-catalyzed cross-coupling reactions.
Sustainable and Catalytic Approaches for Isothiazole Ring Construction
Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign reaction protocols. Catalytic methods, particularly those avoiding heavy metals and utilizing green energy sources, are at the forefront of this effort.
Metal-Free Visible Light-Promoted Synthesis
A sustainable and innovative method for isothiazole synthesis has been developed using metal-free photoredox catalysis. rsc.orgrsc.org This strategy employs an α-amino-oxy acid auxiliary, which, under visible light irradiation and in the presence of an organic photocatalyst, generates iminyl radicals. researchgate.netrsc.org These radicals undergo a cascade of reactions to form the N-S bond of the isothiazole ring. rsc.org
This method is characterized by its mild reaction conditions and a broad tolerance for various functional groups, making it an environmentally friendly alternative to traditional methods. rsc.org The wide substrate scope suggests that this approach could be adapted for the synthesis of brominated isothiazoles by utilizing precursors that already contain bromine atoms. The reaction proceeds efficiently under both batch and continuous flow setups, highlighting its scalability and potential for industrial application. rsc.org
Photoredox Catalysis for N-S Bond Formation
The construction of the isothiazole ring, a critical step in forming its brominated derivatives, has been advanced through the application of photoredox catalysis. This modern approach offers a sustainable and mild route for the crucial N-S bond formation. rsc.orgresearchgate.net
Researchers have developed a metal-free, visible-light-promoted synthesis of the isothiazole core. rsc.orgresearchgate.net The strategy relies on the generation of iminyl radicals from α-amino-oxy acid precursors under blue-light irradiation. researchgate.net An organic acridinium (B8443388) salt often serves as the photocatalyst in this transformation. researchgate.net The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an environmentally favorable alternative to traditional methods. rsc.orgresearchgate.net A key advantage of this photochemical approach is the formation of benign byproducts, such as carbon dioxide and aldehydes. researchgate.net The synthetic utility of this method has been further underscored by its successful implementation in a continuous flow setup, highlighting its potential for larger-scale production. rsc.org
The general mechanism involves the photocatalyst absorbing visible light and entering an excited state. This excited catalyst then engages in a single-electron transfer (SET) with the α-amino-oxy acid, leading to the formation of an iminyl radical. This radical intermediate subsequently undergoes cyclization to form the N-S bond and yield the isothiazole ring. researchgate.net This method represents a significant advancement in heterocyclic chemistry, providing efficient access to the isothiazole scaffold that can be a precursor to tribromoisothiazole. rsc.org
Post-Synthetic Functionalization and Derivatization of Bromoisothiazoles
Once the brominated isothiazole core is synthesized, its bromine atoms serve as versatile handles for introducing a wide range of functional groups. Post-synthetic modification allows for the diversification of the isothiazole structure, enabling the creation of complex molecules from a common intermediate like 2,4,5-tribromothiazole. scribd.comtcichemicals.com Key strategies for this functionalization include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. scribd.comrsc.org
The bromine atoms on the isothiazole ring are susceptible to substitution by nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is particularly effective when the aromatic ring is rendered electron-poor, a condition inherent to the isothiazole heterocycle and further enhanced by the presence of multiple electron-withdrawing bromine atoms. masterorganicchemistry.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. numberanalytics.com A nucleophile attacks an electron-deficient carbon atom bearing a bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com Subsequently, the bromide ion is expelled as the leaving group, restoring the aromaticity of the ring and resulting in the substituted product. numberanalytics.com
Research on fused bromoisothiazole systems, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, demonstrates the utility of SNAr reactions. rsc.org The bromine at the 3-position shows high reactivity towards various nitrogen-based nucleophiles. Reactions with secondary and tertiary amines have been shown to proceed smoothly, affording high yields of the corresponding substituted products. rsc.org This regioselectivity allows for controlled, stepwise functionalization of poly-brominated systems. rsc.org
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Ammonia | 3-amino-6-bromoisothiazolo[4,5-b]pyridine | 62 |
| (R)-3-aminopyrrolidine | 3-((R)-pyrrolidin-3-ylamino)-6-bromoisothiazolo[4,5-b]pyridine | 80 |
| Pyrrolidine | 3-(pyrrolidin-1-yl)-6-bromoisothiazolo[4,5-b]pyridine | 97 |
| Morpholine | 3-morpholino-6-bromoisothiazolo[4,5-b]pyridine | 92 |
Metal-catalyzed cross-coupling reactions represent a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds, with bromoisothiazoles serving as excellent substrates. eie.grwikipedia.org The differential reactivity of the bromine atoms at the C2, C4, and C5 positions of 2,4,5-tribromothiazole allows for selective, sequential functionalization. scribd.comtcichemicals.com
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective. scribd.comtcichemicals.comwikipedia.org Studies have shown that the arylation of 2,4,5-tribromothiazole can be controlled to achieve site-selectivity. The C2 position is generally the most reactive, followed by the C5 position, and finally the C4 position. scribd.comtcichemicals.com This predictable reactivity enables the development of one-pot protocols for the synthesis of 2,4,5-triarylated thiazoles without the need to isolate intermediate products, which is highly efficient for creating libraries of compounds. scribd.comtcichemicals.com
For instance, a sequential Suzuki-Miyaura coupling can be performed where 2,4,5-tribromothiazole is first reacted with one equivalent of a boronic acid to substitute the C2 position. Subsequently, a different boronic acid can be added to target the C5 position, and a third can functionalize the C4 position, all within the same reaction vessel by adjusting the conditions. scribd.com Stille coupling is another effective method, as demonstrated by the reaction of 2,4,5-tribromothiazole with organostannane reagents to yield substituted bithiazoles. jst.go.jp
| Aryl Group at C2 | Aryl Group at C5 | Aryl Group at C4 | Product | Overall Yield (%) |
|---|---|---|---|---|
| Phenyl | Phenyl | Phenyl | 2,4,5-triphenylthiazole | 50 |
| Phenyl | 4-Methoxyphenyl | 3-Methylphenyl | 2-phenyl-4-(3-methylphenyl)-5-(4-methoxyphenyl)thiazole | 42 |
| Phenyl | 3-Methylphenyl | 4-Methoxyphenyl | 2-phenyl-4-(4-methoxyphenyl)-5-(3-methylphenyl)thiazole | 41 |
Mechanistic Investigations and Reactivity Pathways of Tribromoisothiazole
Elucidation of Bromoisothiazole Ring Formation Mechanisms
The synthesis of tribromoisothiazole typically involves the bromination of a pre-formed isothiazole (B42339) ring rather than a direct cyclization with brominated precursors. thieme-connect.com The introduction of bromine atoms onto the isothiazole core can be achieved through distinct mechanistic pathways, primarily categorized as ionic and free-radical reactions.
The ionic pathway for the bromination of isothiazole proceeds via an electrophilic aromatic substitution mechanism. In this process, molecular bromine (Br₂) is polarized by a Lewis acid catalyst, creating a potent electrophile (Br⁺) that attacks the electron-rich positions of the isothiazole ring. The isothiazole ring is generally considered electron-deficient, making this reaction less facile than in more electron-rich heterocycles. However, under appropriate conditions, substitution can occur.
The reaction mechanism involves:
Generation of the Electrophile: A Lewis acid (e.g., FeBr₃) coordinates with Br₂, creating a more electrophilic bromine species.
Nucleophilic Attack: The π-electron system of the isothiazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.
To achieve a tribromo-substituted product, forcing conditions, such as high temperatures and a significant excess of bromine and catalyst, are typically required. Each successive bromination deactivates the ring further, making subsequent substitutions progressively more difficult.
Free-radical halogenation provides an alternative pathway for bromination, operating under different conditions and often yielding different selectivity compared to ionic pathways. masterorganicchemistry.com This mechanism does not involve charged intermediates but rather neutral species with unpaired electrons. masterorganicchemistry.com The process is a chain reaction consisting of three distinct stages: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to form two bromine radicals (Br•). This is typically achieved using UV light or a radical initiator like azobisisobutyronitrile (AIBN).
Propagation: A bromine radical abstracts a hydrogen atom from a C-H bond on the isothiazole ring, forming hydrogen bromide (HBr) and an isothiazolyl radical. This newly formed radical then reacts with a molecule of Br₂ to yield a bromoisothiazole and another bromine radical, which continues the chain reaction.
Termination: The reaction ceases when radicals are consumed through combination reactions, such as two bromine radicals forming Br₂ or a bromine radical combining with an isothiazolyl radical.
Free-radical bromination is known to be significantly more selective than chlorination. youtube.com The bromine radical is less reactive and therefore more discerning in which hydrogen atom it abstracts, preferentially forming the most stable radical intermediate. youtube.comreddit.commasterorganicchemistry.com
Halogen Dance Reactions in Polyhalogenated Thiazole (B1198619) and Isothiazole Systems
The "halogen dance" (HD) is a fascinating base-induced rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This reaction is driven by thermodynamics, proceeding toward the formation of the most stable organometallic intermediate. wikipedia.orgresearchgate.net While specific studies on tribromoisothiazole are limited, extensive research on analogous systems like polyhalogenated thiazoles, oxazoles, and thiophenes provides a clear mechanistic framework. whiterose.ac.ukresearchgate.netresearchgate.net
Intramolecular halogen dance involves the migration of a halogen to a different position within the same molecule. The process is typically initiated by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), at low temperatures. wikipedia.org
The proposed mechanism proceeds through a series of equilibrium steps:
Deprotonation: The strong base abstracts a proton from the most acidic position on the polyhalogenated ring, generating a potent carbanionic (organolithium) intermediate.
Halogen-Metal Exchange: The initially formed organolithium species can then undergo an intramolecular rearrangement. This can be conceptualized as the lithiated carbon attacking a carbon-bromine bond elsewhere on the ring, leading to a rearranged bromo-lithiated intermediate.
Thermodynamic Control: The migration continues until the most thermodynamically stable organolithium species is formed. The stability is influenced by the electronic effects of the heteroatoms and the other halogen substituents. Quenching the reaction with an electrophile (like H₂O) at this stage locks in the migrated position of the halogen.
In addition to intramolecular migration, the halogen dance can also proceed via an intermolecular pathway. In this scenario, a lithiated heterocycle (formed by deprotonation) abstracts a halogen atom from a neutral, unreacted molecule of the starting material. wikipedia.org This generates a new organolithium species and a dehalogenated product, or it can lead to disproportionation, where polyhalogenated species are formed.
Recent studies on bithiazole systems have demonstrated "long-range" or "transannular" halogen dance reactions. researchgate.netjst.go.jpnih.gov In these cases, a bromine atom on one thiazole ring migrates to a position on the second thiazole ring upon treatment with a base like Lithium Hexamethyldisilazide (LiHMDS). researchgate.netjst.go.jp This remarkable 1,6-halogen shift is believed to occur through a cascade of metal-halogen exchange reactions, driven by the formation of a more stable carbanion on the halogen-acceptor ring. jst.go.jp
The formation of a carbanion (or more accurately, an organometallic species) is the cornerstone of the base-catalyzed halogen dance mechanism. nih.gov The entire rearrangement is governed by the relative stabilities of the various possible carbanionic intermediates that can form on the isothiazole ring.
The process is initiated by deprotonation at the most kinetically accessible acidic site. However, if this initial carbanion is not the most thermodynamically stable one, a cascade of halogen-metal exchanges is triggered. The halogen effectively "dances" away from the position where a negative charge is most stable, allowing that position to bear the organometallic character. For example, if a carbanion at position 'X' is more stable than one at position 'Y', the halogen will preferentially migrate from 'X' to 'Y', leaving position 'X' as the lithiated site. This provides a powerful synthetic tool, enabling functionalization at positions that are otherwise difficult to access. researchgate.net
Data Tables
Reactivity of Bromine Substituents and Isothiazole Ring Stability
The reactivity of tribromoisothiazole is significantly influenced by the three bromine substituents attached to the isothiazole ring. The position of these bromine atoms dictates their susceptibility to nucleophilic substitution and metal-halogen exchange reactions. While specific studies on tribromoisothiazole are limited, the reactivity can be inferred from studies on analogous brominated heterocyclic systems, such as brominated thiazoles.
In brominated thiazoles, the reactivity of the bromine atoms is position-dependent. For instance, in 2,4,5-tribromothiazole (B1600981), treatment with one mole equivalent of n-butyllithium followed by a quenching agent leads to substitution primarily at the 2- and 5-positions. This suggests that the bromine atoms at these positions are more labile and susceptible to metal-halogen exchange. The relative reactivity of the bromine atoms is a critical factor in the synthetic utility of polyhalogenated heterocycles, allowing for selective functionalization.
The stability of the isothiazole ring in tribromoisothiazole is a crucial aspect of its chemistry. The isothiazole ring is an aromatic heterocyclic system, and its stability is attributed to the delocalization of π-electrons. The presence of three electron-withdrawing bromine atoms is expected to influence the electron density of the ring, potentially affecting its stability and reactivity. Aromaticity is a key factor in the kinetic stability of heterocyclic rings. While extensive substitution can sometimes lead to ring strain, the fundamental aromatic character of the isothiazole ring is expected to be maintained in tribromoisothiazole.
The following table summarizes the general reactivity of bromine substituents in related brominated heterocyclic systems, which can be considered analogous to tribromoisothiazole.
| Position of Bromine | Relative Reactivity | Common Reactions |
| C2 | High | Metal-halogen exchange, Nucleophilic substitution |
| C4 | Low | Generally less reactive |
| C5 | High | Metal-halogen exchange, Nucleophilic substitution |
Isothiazole Ring-Opening and Rearrangement Mechanisms
Isothiazole rings can undergo cleavage under certain conditions, such as reductive or oxidative environments. For instance, the N-S bond is a potential site for cleavage. Reductive cleavage might lead to the formation of a substituted enaminothione, while oxidative cleavage could result in the formation of sulfonic acid derivatives. The presence of three bromine atoms would likely influence the conditions required for such ring-opening reactions.
Carbocation rearrangements are a common class of reactions in organic chemistry. Should a carbocation be generated on a substituent attached to the isothiazole ring, rearrangements could occur to form a more stable carbocation. Ring expansion or contraction is also a possibility, particularly if a carbocation is formed on a carbon atom adjacent to the ring. For example, the expansion of a five-membered ring to a more stable six-membered ring is a known process in carbocation chemistry. While not directly documented for tribromoisothiazole, these general principles of carbocation chemistry are applicable.
The stability of the isothiazole ring generally makes it resistant to spontaneous ring-opening or rearrangement under normal conditions. However, under forcing conditions or upon activation by specific reagents, these pathways can become accessible.
Tautomeric Equilibria and Interconversion Mechanisms in Isothiazole Systems
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the context of isothiazole systems, tautomerism is most relevant when substituents capable of proton migration are present, such as hydroxyl or amino groups. For tribromoisothiazole itself, which lacks such substituents, prototropic tautomerism is not a primary consideration.
However, derivatives of tribromoisothiazole, for instance, a hypothetically synthesized hydroxy-tribromoisothiazole, would exhibit tautomeric equilibria. Theoretical studies on hydroxy-substituted isothiazoles have shown that the position of the equilibrium between the hydroxy form and the corresponding keto form (isothiazol-one) is influenced by the substitution pattern and the solvent. For a 3-hydroxyisothiazole system, the equilibrium can favor the 3-isothiazol-one tautomer. The interconversion between these tautomers typically proceeds through proton transfer, which can be catalyzed by acids or bases, or can occur intramolecularly.
The general tautomeric equilibrium for a substituted hydroxyisothiazole is depicted below:
| Tautomeric Form 1 | Tautomeric Form 2 |
| Hydroxyisothiazole | Isothiazol-one |
Understanding these potential tautomeric equilibria is crucial when considering the reactivity and biological activity of functionalized tribromoisothiazole derivatives.
Catalytic Nitrene Transfer Reactions Leading to Isothiazoles
The synthesis of the isothiazole ring is a key step in the preparation of compounds like tribromoisothiazole. One modern and versatile method for constructing the isothiazole nucleus is through catalytic nitrene transfer reactions. This approach often involves the reaction of an alkyne with a nitrene precursor in the presence of a metal catalyst.
A notable example is the reaction of terminal or internal alkynes with a nitrene precursor like PhI=NTs (where Ts is a p-toluenesulfonyl group) catalyzed by a copper complex. This reaction can lead to the formation of isothiazoles. iciq.orgblogspot.com The mechanism is thought to involve the formation of a metal-nitrene intermediate, which then reacts with the alkyne. This methodology provides a route to substituted isothiazoles that can then be further functionalized, for example, through bromination to yield tribromoisothiazole.
While the direct synthesis of tribromoisothiazole via this method has not been explicitly detailed, the catalytic nitrene transfer represents a powerful tool for the assembly of the core isothiazole scaffold. The reaction demonstrates the utility of transition metal catalysis in the synthesis of heterocyclic compounds.
Computational and Theoretical Studies of Tribromoisothiazole
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, providing a means to model molecular systems at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and various physicochemical properties. For a substituted heterocyclic compound like tribromoisothiazole, two primary classes of methods are particularly relevant: Density Functional Theory (DFT) and Ab Initio calculations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. nih.govsapub.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. sapub.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.
For tribromoisothiazole, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can help in the characterization of the molecule and confirm that the optimized geometry corresponds to a true energy minimum.
Determine Electronic Properties: Calculate the distribution of electrons, molecular orbital energies, and the electrostatic potential, which are crucial for understanding reactivity.
Various functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations, providing a robust theoretical description of the molecule's ground state. mdpi.com
Ab Initio Computational Methods
The term ab initio, meaning "from first principles," refers to a class of computational methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. mdpi.comaps.org These methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory), are often more computationally demanding than DFT but can offer higher accuracy for certain properties.
In the study of tribromoisothiazole, ab initio methods would be valuable for:
Benchmarking DFT Results: Providing a high-accuracy reference for properties like geometry and energy to validate the results obtained from more cost-effective DFT methods.
Investigating Excited States: While more complex, certain ab initio techniques are well-suited for studying the behavior of the molecule upon electronic excitation, which is important for understanding its photochemistry.
Electronic Structure and Chemical Reactivity Analysis
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide several powerful tools and theoretical frameworks to analyze how a molecule like tribromoisothiazole will interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. libretexts.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive.
For tribromoisothiazole, the calculation of its HOMO-LUMO gap would provide a direct, quantitative measure of its likely reactivity. The table below illustrates how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Note: Specific calculated values for tribromoisothiazole are not available in the searched literature. This table is illustrative of how the data would be presented.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netmdpi.com The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red regions indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen and sulfur). These are sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, usually found around electropositive atoms (like hydrogen) or in areas where electron density is pulled away by electron-withdrawing groups. These are sites susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For tribromoisothiazole, an MEP analysis would reveal the electron-rich areas around the nitrogen and sulfur atoms and potentially electron-deficient regions influenced by the highly electronegative bromine atoms. This provides a visual guide to the molecule's reactive sites. researchgate.netdtic.mil
Calculation of Global Chemical Reactivity Descriptors
From the energies of the frontier orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. researchgate.netderpharmachemica.com These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
The following table demonstrates how these calculated values would be organized to provide a quantitative assessment of tribromoisothiazole's reactivity profile.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Value not available |
| Electron Affinity (A) | A ≈ -ELUMO | Value not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Value not available |
| Chemical Softness (S) | S = 1 / η | Value not available |
Note: Specific calculated values for tribromoisothiazole are not available in the searched literature. This table is illustrative of how the data would be presented.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions (focused on theoretical binding modes)
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as tribromoisothiazole, to a specific protein target. These in silico methods are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a receptor, followed by the calculation of a scoring function to estimate the binding affinity. mdpi.commdpi.com
The theoretical binding mode of tribromoisothiazole can be investigated against various enzymes where halogenated heterocycles have shown activity, such as protein kinases or cyclooxygenase (COX) enzymes. ikm.org.myjapsonline.com The presence of three bromine atoms on the isothiazole (B42339) scaffold significantly influences its electronic and steric properties. These bromine atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of certain amino acids. nih.govacs.org
The results of such simulations are typically presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interaction.
| Parameter | Predicted Value/Interacting Residues |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | GLU-762 (backbone) |
| Halogen Bonds | LEU-694 (carbonyl O), VAL-702 (carbonyl O) |
| Hydrophobic/van der Waals Interactions | ALA-743, LEU-768, PHE-856 |
Reaction Mechanism Simulation and Transition State Analysis
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including reaction pathways, intermediate structures, and the energetics of transition states. fossee.in For a compound like tribromoisothiazole, theoretical studies can predict its reactivity and the feasibility of various chemical transformations. Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface (PES) of a reaction. medwinpublishers.com
A key concept in these simulations is the transition state, which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to convert into products. fiveable.megithub.io Identifying the geometry and energy of the transition state is crucial for calculating the reaction's activation energy and, consequently, its rate. fossee.in Transition state theory (TST) and its more advanced variant, variational transition state theory (VTST), are used to connect the properties of the activated complex at the transition state to the macroscopic reaction rate constant. nih.govscispace.com
For tribromoisothiazole, a hypothetical reaction, such as nucleophilic aromatic substitution at one of the carbon atoms, could be simulated. The simulation would model the approach of a nucleophile to the isothiazole ring, the formation of an intermediate complex (a Meisenheimer complex), the breaking of the carbon-bromine bond, and the departure of the bromide ion. The calculation would identify the transition state structure for the rate-determining step and determine its energy relative to the reactants and products. The presence of one and only one imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. github.io
The energetic profile of such a hypothetical reaction can be summarized in a data table.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Tribromoisothiazole + Nucleophile) | 0.0 |
| Transition State | +22.5 |
| Intermediate Complex | -5.2 |
| Products | -15.8 |
Theoretical Prediction of Tautomeric Preferences and Solvent Effects
Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct chemical and biological properties. nih.gov While tribromoisothiazole itself does not have mobile protons to exhibit tautomerism, its substituted derivatives (e.g., with amino or hydroxyl groups) could exist in multiple tautomeric forms. Computational methods, particularly quantum chemistry calculations, are highly effective in predicting the relative stability of different tautomers and how this equilibrium is influenced by the surrounding environment. researchgate.netresearchgate.net
The relative stability of tautomers is determined by their Gibbs free energy difference. In the gas phase, this is dictated by the intrinsic electronic structure of the molecule. However, in solution, the equilibrium can shift significantly due to interactions with solvent molecules. voer.edu.vn Solvation effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. sid.irmdpi.com These models can effectively capture how a solvent's polarity stabilizes or destabilizes different tautomers based on their respective dipole moments. nih.gov Generally, more polar tautomers are preferentially stabilized in polar solvents. nih.gov
For a hypothetical amino-dibromoisothiazole, one could predict the equilibrium between the amino tautomer and its corresponding imino tautomer. DFT calculations could be performed to optimize the geometry of each tautomer and calculate their energies in the gas phase and in solvents of varying polarity, such as nonpolar hexane, polar aprotic acetonitrile, and polar protic water. The results would indicate which tautomer is dominant under different conditions.
The predicted relative energies can be compiled into a data table to illustrate the impact of the solvent on tautomeric preference.
| Tautomer | Gas Phase | Hexane (ε=1.9) | Acetonitrile (ε=37.5) | Water (ε=78.4) |
|---|---|---|---|---|
| Amino Form | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Imino Form | +3.5 | +3.2 | -1.8 | -2.5 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov For a rigid heterocyclic system like the tribromoisothiazole ring, the scope of conformational analysis is limited. mdpi.com However, for derivatives with flexible side chains or when studying its interaction with a biological macromolecule, understanding its dynamic behavior becomes crucial. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govplos.org
MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the exploration of the conformational landscape of a molecule and the analysis of its dynamic properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose, reveal conformational changes induced upon binding, and provide insights into the flexibility of different regions of the protein and the ligand. plos.org
A hypothetical MD simulation of the tribromoisothiazole-kinase complex (from the docking study in section 4.3) could be run for several nanoseconds in an explicit water environment. The stability of the complex would be evaluated by monitoring the RMSD of the protein backbone and the ligand over the simulation time. A stable RMSD profile would suggest that the predicted binding mode is plausible. mdpi.com RMSF analysis could highlight flexible regions of the protein, while analysis of intermolecular interactions, like hydrogen and halogen bonds, could show their persistence throughout the simulation, further validating the binding mode.
Key metrics from a hypothetical MD simulation are often summarized to convey the stability of the system.
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD (Å) | 1.8 ± 0.3 | The protein structure is stable throughout the simulation. |
| Ligand RMSD (Å) | 0.9 ± 0.2 | The ligand maintains a stable binding pose within the active site. |
| Radius of Gyration (Rg) (Å) | 22.5 ± 0.5 | The overall compactness of the protein is maintained. |
| Intermolecular H-Bonds | 1.2 (Average count) | Hydrogen bonding interactions are consistently present. |
Spectroscopic Characterization Methodologies for Tribromoisothiazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-proton framework of a molecule. For tribromoisothiazole, both ¹H and ¹³C NMR spectroscopy offer critical, albeit different, pieces of structural information.
The structure of 3,4,5-tribromoisothiazole lacks any hydrogen atoms directly bonded to the isothiazole (B42339) ring or as substituents. Consequently, a ¹H NMR spectrum of a pure sample of 3,4,5-tribromoisothiazole is expected to show no signals. The absence of peaks in the proton NMR spectrum is a significant piece of evidence confirming the exhaustive substitution of all ring protons with bromine atoms. Any observed signals would indicate the presence of impurities or residual solvents from the synthesis process.
In contrast to ¹H NMR, the ¹³C NMR spectrum of 3,4,5-tribromoisothiazole is highly informative, as it directly probes the three carbon atoms of the isothiazole ring. The spectrum is expected to display three distinct signals corresponding to C3, C4, and C5. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent heteroatoms (nitrogen and sulfur) and the heavy-atom effect of the bromine substituents.
The isothiazole ring itself features carbons in different electronic environments: C3 is adjacent to the sulfur atom, C5 is adjacent to the nitrogen atom, and C4 is positioned between two carbons. The bromine atoms cause a significant downfield shift for the carbons to which they are attached. Based on known substituent effects in heterocyclic systems, the chemical shifts can be predicted. asianpubs.orgmdpi.com Carbons directly bonded to bromine in aromatic and heteroaromatic systems typically experience a notable shift in their resonance frequency. mdpi.com
Table 1: Predicted ¹³C NMR Chemical Shifts for 3,4,5-Tribromoisothiazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3 | 120 - 135 | Attached to sulfur and bromine; deshielded. |
| C4 | 115 - 130 | Attached to two carbons and bromine; deshielded. |
| C5 | 140 - 155 | Attached to nitrogen and bromine; most deshielded due to proximity to electronegative nitrogen. |
Note: These are estimated values based on general principles and data for related halogenated heterocycles. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding within a molecule by probing its vibrational modes. vscht.czyoutube.com For tribromoisothiazole, these techniques can confirm the presence of the isothiazole ring and the carbon-bromine bonds.
The principal vibrational modes expected for 3,4,5-tribromoisothiazole include:
C-Br Stretching: The carbon-bromine bonds are expected to produce strong absorptions in the far-infrared region, typically between 500 and 680 cm⁻¹.
C=N Stretching: The double bond between carbon and nitrogen within the isothiazole ring will give rise to a characteristic absorption band, generally in the region of 1600-1650 cm⁻¹.
Ring Vibrations: The isothiazole ring itself will have several characteristic stretching and deformation modes. These "fingerprint" vibrations, often involving C-C and C-S stretching, typically appear in the 1300-1500 cm⁻¹ region. vscht.cz
Raman spectroscopy provides complementary information. While C=N stretching is observable in both, the C-S and C-Br bonds, being more polarizable, may give rise to more intense signals in the Raman spectrum. nih.gov
Table 2: Predicted Vibrational Frequencies for 3,4,5-Tribromoisothiazole
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C=N Stretch | 1600 - 1650 | Medium to Strong | Medium |
| C-C Ring Stretch | 1400 - 1500 | Medium | Medium to Strong |
| C-S Ring Stretch | 800 - 900 | Medium | Strong |
| C-Br Stretch | 500 - 680 | Strong | Strong |
Note: These predictions are based on standard correlation tables for functional groups. vscht.czyoutube.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. nih.gov
For 3,4,5-tribromoisothiazole (C₃Br₃NS), the molecular ion peak [M]⁺ is expected to be a prominent feature in the electron ionization (EI) mass spectrum. A key characteristic of this peak will be its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion (and its fragments) with an intensity ratio of approximately 1:3:3:1 for the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ ions.
The calculated monoisotopic mass of C₃(⁷⁹Br)₃NS is 321.75 g/mol . The fragmentation of the molecular ion would likely proceed through sequential loss of bromine atoms or cleavage of the isothiazole ring.
Table 3: Predicted Mass Spectrometry Data for 3,4,5-Tribromoisothiazole
| Ion | Predicted m/z (for ⁷⁹Br isotope) | Interpretation |
|---|---|---|
| [C₃Br₃NS]⁺ | 322 | Molecular Ion ([M]⁺) |
| [C₃Br₂NS]⁺ | 243 | Loss of a bromine radical (•Br) |
| [C₃BrNS]⁺ | 164 | Loss of two bromine radicals |
| [C₂Br₂S]⁺ | 214 | Ring cleavage with loss of CN |
| [CBrS]⁺ | 123 | Ring fragmentation |
Note: The m/z values are for the lightest isotopic combination. The spectrum will show clusters of peaks for each fragment containing bromine.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions in the solid state. cardiff.ac.ukresearchgate.netnih.gov
While specific crystal structure data for 3,4,5-tribromoisothiazole is not widely available, an X-ray diffraction analysis would provide definitive structural parameters. The analysis would reveal:
Molecular Geometry: Precise bond lengths for C-S, C-N, C-C, and C-Br bonds, as well as the internal angles of the five-membered isothiazole ring. This would confirm the planarity of the heterocyclic ring.
Crystal Packing: Information on how individual tribromoisothiazole molecules arrange themselves in the crystal lattice, including the crystal system (e.g., monoclinic, orthorhombic) and space group.
Intermolecular Interactions: The analysis could identify any significant non-covalent interactions, such as halogen bonding (Br···N or Br···S interactions), which might influence the crystal packing.
Table 4: Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., triclinic, monoclinic, etc.). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C3-C4, C4-C5, C5-N, C3-S, C-Br). |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For heteroaromatic compounds like tribromoisothiazole, the principal electronic transitions are typically π → π* and n → π*. researchgate.netresearchgate.net
The unsubstituted isothiazole ring exhibits absorption bands in the UV region. The introduction of three bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) due to the extension of the conjugated system through the lone pairs on the bromine atoms.
The spectrum would likely show strong absorptions corresponding to π → π* transitions and potentially weaker, longer-wavelength absorptions corresponding to the n → π* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms.
Table 5: Predicted UV-Vis Absorption Data for 3,4,5-Tribromoisothiazole
| Electronic Transition | Predicted λ_max Range (nm) | Description |
|---|---|---|
| π → π* | 240 - 280 | High-energy transition involving the π-electron system of the ring. Expected to be intense. |
| n → π* | 290 - 330 | Lower-energy transition involving non-bonding electrons on N or S. Expected to be less intense. |
Note: These are estimated ranges. The exact λ_max values are dependent on the solvent used for the measurement. researchgate.netresearchgate.net
Advanced Applications in Materials Science and Chemical Innovation
Integration into Functional Organic Materials
The introduction of halogen atoms onto conjugated organic backbones provides a powerful tool for tuning their electronic and physical properties. In the case of isothiazole (B42339), the presence of three bromine atoms in "Isothiazole, tribromo-" significantly influences its reactivity and potential for integration into advanced functional materials.
Organic Semiconducting Materials
While direct research on the integration of "Isothiazole, tribromo-" into organic semiconductors is not extensively documented, the principles of molecular design in this field suggest its potential utility. The electron-withdrawing nature of the bromine atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the isothiazole core. This modulation of orbital energies is a critical aspect in the design of both p-type and n-type organic semiconducting materials.
The analogous compound, 2,4,5-tribromothiazole (B1600981), has been utilized as a key intermediate in the synthesis of π-extended nickel thiazoledithiolene complexes. These complexes are a class of functional materials with highly delocalized π-electron systems. The synthesis involves regioselective cross-coupling reactions where the bromine atoms on the thiazole (B1198619) ring are sequentially substituted. This approach allows for the construction of larger conjugated systems with tailored electronic properties. It is conceivable that "Isothiazole, tribromo-" could similarly serve as a precursor for novel organic semiconductors, where the isothiazole core imparts specific electronic characteristics. The substitution of the bromine atoms via cross-coupling reactions would enable the extension of the π-conjugation, a fundamental requirement for efficient charge transport in organic electronic devices.
Photomaterial Stabilization and Related Applications
Role as Key Intermediates in Complex Chemical Synthesis
The presence of three bromine atoms at distinct positions on the isothiazole ring makes "Isothiazole, tribromo-" a highly valuable and versatile intermediate in organic synthesis. Each bromine atom can be selectively addressed through various cross-coupling reactions, allowing for the stepwise and controlled introduction of different functional groups. This regioselective functionalization is a powerful strategy for the synthesis of complex molecules with precisely defined substitution patterns.
Modern cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms on the isothiazole ring, influenced by their electronic environment, can be exploited to achieve selective transformations. For instance, a more reactive bromine atom could be substituted under one set of reaction conditions, leaving the other two intact for subsequent functionalization. This stepwise approach provides access to a wide range of substituted isothiazole derivatives that would be difficult to synthesize through other methods. The isothiazole core itself can be a desirable scaffold in medicinal chemistry and materials science, and "Isothiazole, tribromo-" serves as a versatile starting point for accessing novel derivatives.
Contributions to Chemical Permutation and Diversity-Oriented Synthesis Concepts
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The core principle of DOS is to create molecular complexity and diversity from a common starting material through a series of branching reaction pathways. Polyhalogenated heterocyclic compounds like "Isothiazole, tribromo-" are excellent scaffolds for DOS.
The three bromine atoms on the isothiazole ring represent three distinct points of diversification. By employing a variety of cross-coupling partners and reaction conditions, a multitude of different substituents can be introduced at each position. This combinatorial approach allows for the generation of a large and diverse library of isothiazole derivatives from a single, readily accessible starting material. The ability to systematically vary the substituents at three different positions on the isothiazole core enables the exploration of a vast chemical space, increasing the probability of identifying molecules with desired biological activities or material properties.
Applications in Agrochemical Design and Development (focused on chemical function, not bioactivity)
From a chemical function perspective, the three bromine atoms can be strategically replaced to introduce moieties that modulate the physicochemical properties of the resulting molecule. For example, the introduction of lipophilic or hydrophilic groups through cross-coupling reactions can fine-tune the solubility and transport properties of the compound within a plant or target organism. Furthermore, the electronic effects of the substituents introduced can influence the reactivity and metabolic stability of the isothiazole core. By serving as a versatile synthetic platform, "Isothiazole, tribromo-" allows for the systematic modification of the isothiazole scaffold, enabling the optimization of chemical properties relevant to agrochemical performance, independent of the specific biological activity.
Future Research Perspectives and Emerging Challenges in Tribromoisothiazole Chemistry
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Isothiazoles
A primary challenge in the chemistry of tribromoisothiazole and other highly substituted isothiazoles is the development of efficient, scalable, and environmentally benign synthetic methodologies. bepls.com Traditional synthetic routes often suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. bepls.com Future research is intensely focused on creating novel synthetic pathways that adhere to the principles of green chemistry.
Key areas of development include:
One-Pot, Multi-Component Reactions: These reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps without isolating intermediates. mdpi.com The development of multi-component strategies for the isothiazole (B42339) ring could significantly improve efficiency and reduce waste.
Catalyst-Free Synthesis: Recent advancements have demonstrated the feasibility of synthesizing substituted benzothiazoles and other heterocycles without the need for a catalyst, often using sustainable solvents like ethanol. dntb.gov.ua Applying these principles to isothiazole synthesis is a promising avenue for reducing reliance on expensive and often toxic metal catalysts.
Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields. bepls.commdpi.com These techniques are central to developing more sustainable protocols for producing substituted isothiazoles.
Novel Building Block Strategies: Research into new ways of constructing the isothiazole ring is ongoing. This includes methods like (4+1) and (3+2) heterocyclization, which involve combining different molecular fragments to form the ring. thieme-connect.com Another approach involves the transformation of other heterocyclic systems, such as isoxazoles, into isothiazoles through reactions with reagents like phosphorus pentasulfide. medwinpublishers.comresearchgate.net
A summary of modern, sustainable approaches applicable to the synthesis of substituted isothiazoles is presented below.
| Synthetic Strategy | Key Features | Advantages |
| Multi-Component Synthesis | Combines three or more reactants in a single operation to form a complex product. | High atom economy, reduced reaction time, operational simplicity. mdpi.com |
| Catalyst-Free Reactions | Proceeds without a catalyst, often in green solvents like water or ethanol. | Avoids toxic metal catalysts, simplifies purification, lowers cost. dntb.gov.ua |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, often higher yields, improved purity. bepls.com |
| Ultrasound Irradiation | Employs high-frequency sound waves to induce chemical reactions. | Shorter reaction times, increased yields, milder conditions. mdpi.com |
| Ring Transformation | Converts a pre-existing heterocyclic ring (e.g., isoxazole) into an isothiazole. | Provides access to substitution patterns not easily achieved by other methods. medwinpublishers.comresearchgate.net |
These evolving synthetic strategies are crucial for making tribromoisothiazole and related compounds more accessible for research and potential applications.
Achieving Precision Control over Regioselectivity in Halogenation and Derivatization
For a molecule like tribromoisothiazole, the precise placement of the three bromine atoms on the isothiazole ring is critical, as different isomers will exhibit distinct chemical and physical properties. A significant challenge is achieving high regioselectivity during the synthesis and subsequent derivatization of the isothiazole core. The isothiazole ring has three carbon atoms (C3, C4, and C5) available for substitution, and controlling reactions to target specific positions is a complex task.
Future research in this area will likely focus on:
Direct C-H Functionalization: Developing methods for the direct and selective halogenation of specific C-H bonds on the isothiazole ring is a major goal. nih.govnih.gov This avoids the need for pre-functionalized starting materials and multi-step synthetic sequences.
Metal-Free Halogenation: Moving away from environmentally problematic reagents like elemental bromine is a key objective. nih.govnih.gov Research into metal-free halogenation protocols, potentially using reagents like oxone-halide systems, offers a greener alternative for achieving regioselective halogenation. researchgate.net
Sequential Bromination-Debromination: As demonstrated in the synthesis of the full family of brominated thiazoles, sequential bromination and debromination steps can be a powerful strategy to access specific isomers that are otherwise difficult to obtain. nih.govresearchgate.net Applying this logic to the isothiazole system could provide pathways to specific tribromoisothiazole isomers.
Understanding Steric and Electronic Effects: A deeper understanding of how existing substituents on the isothiazole ring direct incoming groups is essential. Both steric hindrance and the electron-donating or -withdrawing nature of substituents play a crucial role in determining the regiochemical outcome of halogenation and other electrophilic substitution reactions. nih.gov
The ability to selectively synthesize any desired isomer of tribromoisothiazole or to selectively derivatize one of its bromine atoms is a fundamental challenge that must be overcome to fully explore its potential.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The chemical reactivity of the isothiazole ring, particularly when heavily substituted with electron-withdrawing bromine atoms, is not fully understood. Future research will aim to uncover novel reactivity patterns and leverage them for new chemical transformations. The presence of three bromine atoms in tribromoisothiazole makes it a versatile building block for further chemical synthesis, particularly through cross-coupling reactions.
Key areas for exploration include:
Cross-Coupling Reactions: The bromine atoms on the tribromoisothiazole ring can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide range of functional groups, creating complex and diverse molecular architectures. thieme-connect.com
Ring Transformation Reactions: Isothiazoles can be converted into other heterocyclic systems. For example, methods exist to transform isoxazoles into isothiazoles. researchgate.net Exploring the reverse or other novel ring-opening and ring-closing cascades starting from tribromoisothiazole could lead to new families of compounds.
Reactivity of Isothiazole Dioxides: Oxidation of the sulfur atom in the isothiazole ring can dramatically alter its reactivity. The reactions of isothiazole 1,1-dioxides, for instance with nucleophiles like sodium azide, represent a less-explored area of isothiazole chemistry that could yield novel products. researchgate.net
Unveiling these new reaction pathways is essential for expanding the synthetic utility of tribromoisothiazole beyond its current scope and integrating it into the synthesis of more complex target molecules.
Integration of Advanced Computational Design into Synthetic Strategy and Application Development
Modern chemical research is increasingly driven by the synergy between experimental synthesis and computational chemistry. For complex targets like tribromoisothiazole, computational tools are becoming indispensable for predicting properties, designing synthetic routes, and identifying potential applications.
The integration of computational design is expected to accelerate progress in several ways:
Predicting Reactivity and Regioselectivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate electron densities, molecular orbitals (HOMO/LUMO), and reaction energy profiles. nih.govresearchgate.net This information helps chemists predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective reactions.
Virtual Screening for Biological Activity: For pharmaceutical applications, computational docking can simulate how isothiazole derivatives bind to biological targets like proteins or enzymes. nih.govnih.govresearchgate.net This allows for the rapid in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Designing Materials with Tailored Properties: Computational studies can predict the electronic and photophysical properties of novel molecules. nih.gov This is crucial for designing new tribromoisothiazole-based materials for applications in organic electronics, where properties like the band gap and charge transport characteristics are critical.
The table below outlines common computational methods and their applications in the context of isothiazole chemistry.
| Computational Method | Application in Isothiazole Chemistry |
| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, electronic properties (HOMO/LUMO energies), and reaction mechanisms. researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) and excited state properties. nih.gov |
| Molecular Docking | Simulation of the binding of a molecule to a biological target to predict binding affinity and mode. nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time to understand conformational changes and binding stability. nih.gov |
| Natural Bond Orbital (NBO) | Analysis of intramolecular charge transfer interactions and molecular stability. nih.gov |
By integrating these computational approaches, researchers can adopt a more rational and efficient design-build-test cycle, reducing the time and resources required to develop new synthetic methods and applications for tribromoisothiazole.
Unveiling Novel Chemical Properties for Unexplored Material Applications
While isothiazoles are well-established in biological applications, their potential in materials science remains largely untapped. medwinpublishers.comresearchgate.net The unique electronic structure of the isothiazole ring, combined with the influence of heavy atom substitution in tribromoisothiazole, suggests that these compounds could possess novel properties suitable for advanced materials.
Future research directions in this domain include:
Organic Electronics: Heterocyclic compounds, including thiazole (B1198619) derivatives, are foundational to organic electronics. nbinno.commdpi.com They are used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.comresearchgate.net The electron-deficient nature of the isothiazole ring, potentially enhanced by bromine substitution, could be exploited to create new n-type or p-type organic semiconductors.
Photophysical Properties: The incorporation of isothiazole moieties into larger conjugated systems can lead to interesting photophysical behaviors, such as fluorescence. researchgate.net Research into the absorption and emission properties of tribromoisothiazole and its derivatives could uncover new fluorescent dyes or materials for solid-state lighting and sensors. nih.govnih.gov The substitution pattern and type of halogen can significantly influence the optical properties of organic compounds. researchgate.net
Advanced Polymers: Incorporating the rigid, electron-poor tribromoisothiazole unit into polymer backbones could lead to materials with enhanced thermal stability and unique electronic properties, potentially useful as flame retardants or conductive polymers. umd.edu
The exploration of tribromoisothiazole in material science is a high-risk, high-reward area. Unveiling novel electronic, optical, or photophysical properties could open up entirely new fields of application for this class of compounds, moving beyond their traditional roles in medicinal and agricultural chemistry.
Q & A
Q. What established synthetic routes exist for tribromo-isothiazole, and how do reaction conditions affect yield and regioselectivity?
Tribromo-isothiazole synthesis typically involves halogenation of isothiazole precursors using brominating agents (e.g., Br₂, NBS). Key factors include solvent polarity (e.g., DCM vs. acetic acid), temperature control (0–25°C), and catalytic systems (e.g., FeCl₃ for electrophilic substitution). Comparative efficiency can be assessed via HPLC purity checks and NMR yield calculations. For analogs, regioselectivity challenges arise due to competing bromination sites, necessitating optimization via steric/electronic directing groups .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing tribromo-isothiazole, and what diagnostic markers distinguish it from analogs?
- ¹H/¹³C NMR : Look for deshielded aromatic protons (δH 7.5–8.5 ppm) and quaternary carbons (δC 120–140 ppm) influenced by bromine’s electron-withdrawing effects.
- HRMS : Expect isotopic clusters (³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br) with mass differences of 2 Da (e.g., m/z 304.90 [M+H]⁺ for tribromo derivatives) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity and retention times relative to known standards .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of tribromo-isothiazole derivatives across studies?
Discrepancies may stem from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Mitigation strategies include:
- Reproducibility checks : Replicate experiments under standardized protocols (e.g., ISO 20787 for antimicrobial assays).
- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities (>95% purity threshold) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify confounding variables .
Q. What mechanistic insights explain the regioselectivity challenges in tribromo-isothiazole synthesis, and how can computational modeling guide optimization?
Bromination regioselectivity is influenced by:
- Electronic effects : Bromine’s inductive effect deactivates the ring, favoring substitution at electron-rich positions.
- Steric hindrance : Bulky substituents (e.g., methyl groups) direct bromination to less hindered sites. Computational tools (DFT, MD simulations) can predict transition-state energies and optimize catalyst-substrate interactions. For example, non-heme iron dioxygenase analogs (e.g., in isonitrile biosynthesis) provide enzyme-inspired halogenation strategies .
Q. How do the electronic properties of tribromo-isothiazole influence its stability and reactivity in cross-coupling reactions?
Bromine’s strong electron-withdrawing effect reduces aromatic ring electron density, enhancing oxidative stability but slowing nucleophilic substitution. Reactivity can be modulated via:
- Catalysis : Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates. Stability under thermal/photolytic conditions should be monitored via TGA/DSC and UV-accelerated aging tests .
Methodological Guidelines for Data Interpretation
Q. What strategies are recommended for interpreting conflicting NMR data in tribromo-isothiazole derivatives?
- Comparative analysis : Align observed shifts with published analogs (e.g., 12-epi-fischerindole U isonitrile, δH 8.00–7.02 for disubstituted indoles) .
- Decoupling experiments : Use NOESY or COSY to resolve overlapping signals.
- Isotopic labeling : Introduce ¹³C/²H labels to track bromination sites in complex mixtures.
Q. How can researchers design robust structure-activity relationship (SAR) studies for tribromo-isothiazole-based drug candidates?
- Scaffold diversification : Synthesize derivatives with varying substituents (e.g., methyl, nitro, amino groups).
- Biological profiling : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using kinetic assays (IC₅₀, Ki).
- QSAR modeling : Apply machine learning (Random Forest, SVM) to correlate electronic parameters (Hammett σ) with bioactivity .
Tables for Reference
Table 1: Expected ¹H NMR Chemical Shifts for Tribromo-Isothiazole Derivatives
| Proton Environment | δH Range (ppm) | Reference Compound |
|---|---|---|
| Aromatic H (ortho to Br) | 7.8–8.2 | 12-epi-fischerindole U |
| Aromatic H (meta to Br) | 7.1–7.5 | 12-epi-hapalindole C |
| Vicinal Br substituents | 6.9–7.1 | Fischerindole analogs |
| Adapted from indole-based brominated compounds |
Table 2: Key HRMS Markers for Tribromo-Isothiazole
| Formula | [M+H]⁺ (m/z) | Isotopic Pattern (Br₃) |
|---|---|---|
| C₃HBr₃N₂S | 304.90 | 1:3:3:1 (³⁵Cl/³⁷Cl) |
| Based on HRESIMS data for related halogenated heterocycles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
